Cas no 76629-94-2 (4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione)
4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione
- STK313257
- SCHEMBL8635754
- BDA62994
- BBL039277
- 4,4-DIFLUORO-1-THIEN-2-YLBUTANE-1,3-DIONE
- A1-11772
- 4,4-difluoro-1-(2-thienyl)butane-1,3-dione
- 76629-94-2
- 4,4-difluoro-1-[2-thienyl]butane-1,3-dione
- 1,1-difluoro-4-(2-thienyl)butane-2,4-dione
- EN300-228533
- Z361602592
- AKOS000308531
- 4,4-difluoro-1-[2-thienyl]-butane-1,3-dione
- 4,4-Difluoro-1-thiophen-2-yl-butane-1,3-dione
- 4,4-difluoro-1-thiophen-2-ylbutane-1,3-dione
- 4,4-DIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONE
- MFCD03420635
-
- MDL: MFCD03420635
- Inchi: 1S/C8H6F2O2S/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2
- InChI Key: BYASAUCNBVCUOY-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(CC(C(F)F)=O)=O
Computed Properties
- Exact Mass: 204.00565693Da
- Monoisotopic Mass: 204.00565693Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 62.4Ų
4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026074-250mg |
4,4-Difluoro-1-thiophen-2-yl-butane-1,3-dione |
76629-94-2 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 026074-1g |
4,4-Difluoro-1-thiophen-2-yl-butane-1,3-dione |
76629-94-2 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 026074-5g |
4,4-Difluoro-1-thiophen-2-yl-butane-1,3-dione |
76629-94-2 | 5g |
£782.00 | 2022-03-01 | ||
| abcr | AB498480-250 mg |
4,4-Difluoro-1-thien-2-ylbutane-1,3-dione |
76629-94-2 | 250MG |
€231.60 | 2022-03-01 | ||
| abcr | AB498480-1 g |
4,4-Difluoro-1-thien-2-ylbutane-1,3-dione |
76629-94-2 | 1g |
€398.20 | 2022-03-01 | ||
| abcr | AB498480-5 g |
4,4-Difluoro-1-thien-2-ylbutane-1,3-dione |
76629-94-2 | 5g |
€974.50 | 2022-03-01 | ||
| Enamine | EN300-228533-1g |
4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione |
76629-94-2 | 95% | 1g |
$223.0 | 2023-09-15 | |
| Enamine | EN300-228533-5g |
4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione |
76629-94-2 | 95% | 5g |
$628.0 | 2023-09-15 | |
| Enamine | EN300-228533-10g |
4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione |
76629-94-2 | 95% | 10g |
$1135.0 | 2023-09-15 | |
| Chemenu | CM420407-1g |
4,4-DIFLUORO-1-THIEN-2-YLBUTANE-1,3-DIONE |
76629-94-2 | 95%+ | 1g |
$338 | 2023-01-18 |
4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione Suppliers
4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione
Recent Advances in the Study of 4,4-Difluoro-1-(thiophen-2-yl)butane-1,3-dione (CAS: 76629-94-2) and Its Applications in Chemical Biology and Medicine
4,4-Difluoro-1-(thiophen-2-yl)butane-1,3-dione (CAS: 76629-94-2) is a fluorinated diketone derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a key intermediate in the synthesis of various bioactive molecules and has shown promise in drug discovery and development. The presence of fluorine atoms and the thiophene moiety in its structure enhances its reactivity and binding affinity, making it a valuable scaffold for designing novel therapeutic agents.
Recent studies have focused on the synthesis and optimization of 4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione to improve its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. Researchers have also explored its potential as a precursor for the development of fluorinated heterocycles, which are known for their enhanced metabolic stability and bioavailability. These efforts have led to the identification of new synthetic routes that are more efficient and environmentally friendly.
In the realm of medicinal chemistry, 4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione has been investigated for its role in the design of enzyme inhibitors and receptor modulators. Preliminary studies suggest that this compound can interact with specific biological targets, such as kinases and proteases, which are implicated in various diseases, including cancer and inflammatory disorders. For instance, derivatives of this diketone have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), highlighting their potential as anticancer agents. Further mechanistic studies are underway to elucidate the precise molecular interactions and optimize the compound's pharmacological properties.
Another area of interest is the application of 4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione in materials science. Its unique electronic properties, attributed to the fluorine and thiophene groups, make it a promising candidate for the development of organic semiconductors and fluorescent probes. Researchers have successfully incorporated this compound into conjugated polymers, which exhibit excellent charge transport properties and stability. These findings open new avenues for the use of fluorinated diketones in optoelectronic devices and biosensing applications.
Despite these advancements, challenges remain in the large-scale production and application of 4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione. Issues such as scalability, cost-effectiveness, and potential toxicity need to be addressed to fully realize its potential in industrial and clinical settings. Collaborative efforts between chemists, biologists, and material scientists are essential to overcome these hurdles and translate laboratory findings into practical solutions. Future research should also focus on expanding the compound's utility by exploring its interactions with other biomolecules and developing novel derivatives with enhanced activity and selectivity.
In conclusion, 4,4-difluoro-1-(thiophen-2-yl)butane-1,3-dione (CAS: 76629-94-2) represents a versatile and promising compound with wide-ranging applications in chemical biology and medicine. Ongoing research continues to uncover its potential, paving the way for innovative therapeutic and technological advancements. As our understanding of its properties and mechanisms deepens, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and materials science.
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